Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate
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Overview
Description
Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate is a chemical compound that features a unique structure combining a sugar derivative with a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate typically involves the reaction of a sugar derivative with a thiol group under controlled conditions. One common method involves treating a sugar derivative with a thiol compound in the presence of a catalyst to facilitate the formation of the thiolate group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfinic or sulfonic acid derivatives.
Reduction: The compound can be reduced to form different thiol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfinic acid derivatives, thiol derivatives, and substituted sugar derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate involves its interaction with specific molecular targets and pathways. The thiolate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Aurothioglucose: A compound with a similar sugar-thiolate structure, used in the treatment of rheumatoid arthritis.
Sodium aurothiomalate: Another gold-containing thiolate compound with therapeutic applications.
Auranofin: A gold-containing compound with a thiolate group, used in the treatment of rheumatoid arthritis.
Uniqueness
Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate is unique due to its specific combination of a sugar derivative and a thiolate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVTYEYRNBRYMM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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